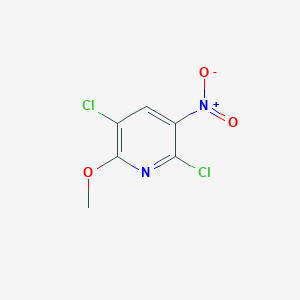![molecular formula C15H29N5O6 B13704672 (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide is a compound that features both Boc-protected amino and guanidino groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide typically involves the protection of amino and guanidino groups using Boc anhydride. The process may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting with Boc anhydride in the presence of a suitable base such as triethylamine.
Protection of the Guanidino Group: The guanidino group is similarly protected using Boc anhydride.
Coupling Reaction: The protected amino and guanidino groups are then coupled to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using strong acids such as trifluoroacetic acid.
Substitution Reactions: The protected amino and guanidino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protective groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amino and guanidino groups, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide involves the interaction of its functional groups with target molecules. The Boc-protected amino and guanidino groups can be selectively deprotected to reveal reactive sites that can interact with enzymes, receptors, or other biological targets. The specific pathways and molecular targets would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanoic acid
- (S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanol
Uniqueness
(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide is unique due to its specific combination of Boc-protected amino and guanidino groups. This makes it particularly useful in applications where selective deprotection and subsequent reactions are required. Its structure allows for precise control over the reactivity of the functional groups, making it a valuable tool in synthetic chemistry and biochemistry.
Eigenschaften
Molekularformel |
C15H29N5O6 |
|---|---|
Molekulargewicht |
375.42 g/mol |
IUPAC-Name |
tert-butyl N-[1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N5O6/c1-14(2,3)25-12(22)18-9(10(16)21)7-8-24-20-11(17)19-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H2,16,21)(H,18,22)(H3,17,19,20,23) |
InChI-Schlüssel |
USNCFBSRUSQHQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



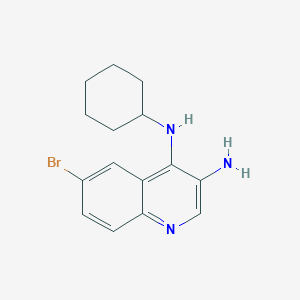


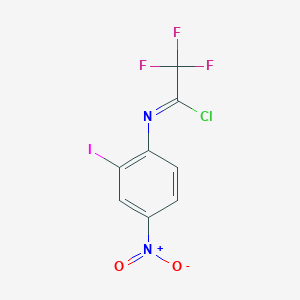

![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)

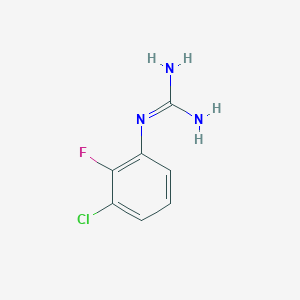
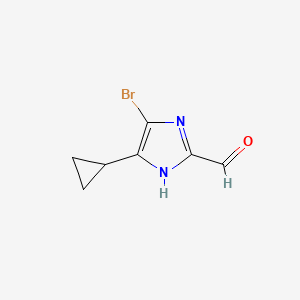
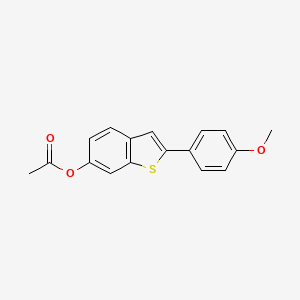
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
